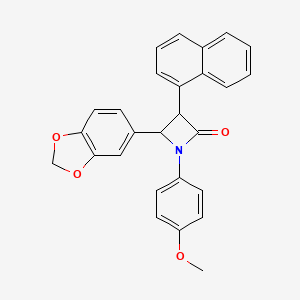
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one” is a complex organic molecule. It contains several functional groups and structural features that are common in organic chemistry, including a benzodioxole group, a methoxyphenyl group, and a naphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, methoxyphenyl, and naphthalene groups would each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and structural features. For example, the benzodioxole and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, while the naphthalene ring might participate in electrophilic aromatic substitution or oxidation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it somewhat soluble in polar solvents, while the large number of aromatic rings might increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Luminescent Lanthanide Complexes
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one and its derivatives have been studied for their role in sensitized emission of luminescent lanthanide complexes. The photophysical properties of these compounds, such as large Stokes shifts in fluorescence spectra, indicate their potential in energy-transfer pathways in luminescent complexes (Kim, Baek, & Kim, 2006).
Fluorescent Properties and Hyperpolarizability
These compounds have been explored for their fluorescent properties and molecular first hyperpolarizability, a measure of nonlinear optical properties. This research provides insights into the potential of these compounds in applications like optical data storage and photonic devices (Abegão et al., 2019).
Synthesis and Characterization of Derivatives
Synthesis, characterization, and exploration of the anticancer and antimicrobial activities of various derivatives of 4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one have been conducted. These studies highlight the versatility and potential therapeutic applications of these compounds (Salahuddin et al., 2014).
Antioxidant and Anticancer Activities
Derivatives of this compound have also been synthesized and evaluated for their antioxidant and anticancer activities. This research provides insights into the potential use of these derivatives in treating various types of cancers (Tumosienė et al., 2020).
Photoinitiators for Free Radical Polymerization
A 1,3-benzodioxole derivative of this compound has been used to develop a novel class of photoinitiators for free radical polymerization, highlighting its potential in material science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-30-20-12-10-19(11-13-20)28-26(18-9-14-23-24(15-18)32-16-31-23)25(27(28)29)22-8-4-6-17-5-2-3-7-21(17)22/h2-15,25-26H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOKAVQFGKYKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
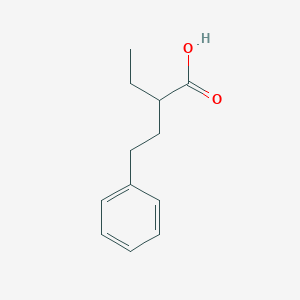
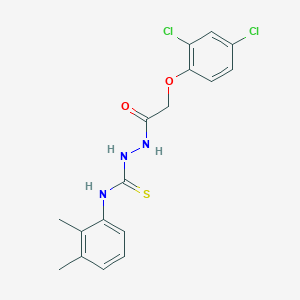
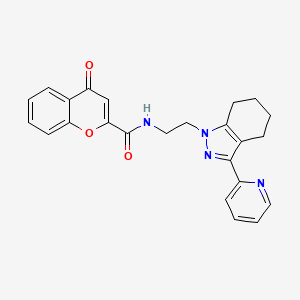
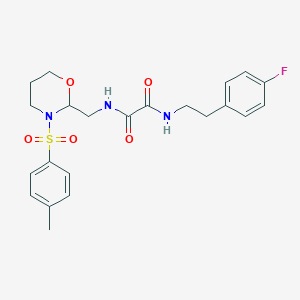
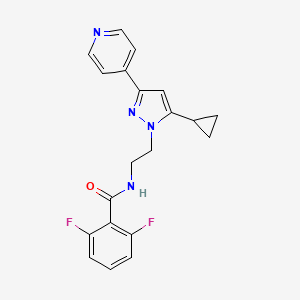
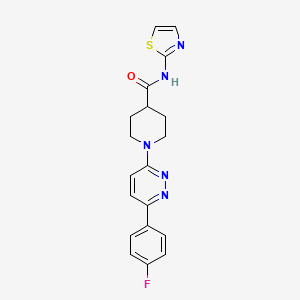
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)
![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)
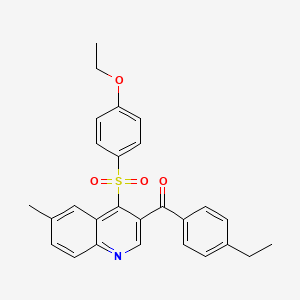
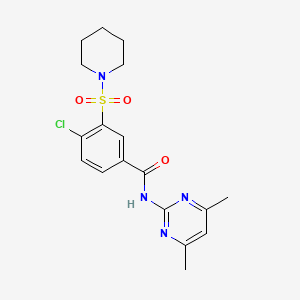
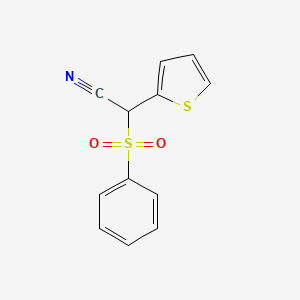
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)
![1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2377279.png)